molecular formula C8H12INS2 B8579232 1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide CAS No. 111428-41-2

1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide

Cat. No.: B8579232
CAS No.: 111428-41-2
M. Wt: 313.2 g/mol
InChI Key: QAHKELNCPACJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide is a useful research compound. Its molecular formula is C8H12INS2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

111428-41-2

Molecular Formula

C8H12INS2

Molecular Weight

313.2 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-2-yl)sulfanylethanethiol;iodide

InChI

InChI=1S/C8H11NS2.HI/c1-9-5-3-2-4-8(9)11-7-6-10;/h2-5H,6-7H2,1H3;1H

InChI Key

QAHKELNCPACJNP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1SCCS.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2-ethanedithiol (0.63 mL, 7.5 mmol), water (21 mL) and tetrahydrofuran (4 mL) were added simultaneously 2-fluoro-1-methylpyridinium iodide, described by G. B. Barlin and J. A. Benbow, J.C.S. Perkin II, 790 (1974), (0.90 g, 3.72 mmol) and 1N sodium hydroxide solution (5-6 mL) to keep the pH of the mixture between 6 and 7. When the addition of 2-fluoro-1-methylpyridinium iodide was completed, the reaction mixture was stirred at 23° C. while the pH was kept at 7.1 by the addition of the 1N sodium hydroxide solution. When the pH of the mixture was stabilized at 7.1, the solvents were evaporated under high vacuum until dryness. The solid was triturated in ether (3×10 mL) and in acetonitrile (2×8 mL). The ether solution was dried (MgSO4) and concentrated to give 0.10 g of N-methyl-2(1H)-pyridothione. The acetonitrile solution was dried (MgSO4) and concentrated to give 0.74 g of 2-(2-mercaptoethylthio)-1-methylpyridinium iodide and/or fluoride mixed with some inorganic salts; ir (KBr) νmax : 1617 (pyridinium) cm-1, 1Hmr (DMSO-d6) δ: 2.75-3.1 (m, 2H, CH2SH), 3.4-3.9 (m, CH2S and SH), 4.17 (s, 3H, CH3 on pyridinium), 7.6-9.2 (m, 4H, H's of pyridinium). The acetonitrile insoluble material (0.38 g) was 1,2-di(1-methylpyridinium-2-thio)ethane diiodide or/and difluoride or monoiodidemonofluoride mixed with some inorganic salts; 1Hmr (DMSO-d6) δ: 3.90 (4H, s, SCH2CH2S), 4.21 (6H, s, CH3 's on pyridinium), 7.7-9.1 (8H, m, H's of pyridiniums). The thiol was used without any further purification.
Quantity
0.63 mL
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reactant
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21 mL
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4 mL
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II
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5.5 (± 0.5) mL
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reactant
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0 (± 1) mol
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